Fmoc-DL-2-amino-4-trityloxybutanoic acid

Description

BenchChem offers high-quality Fmoc-DL-2-amino-4-trityloxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-2-amino-4-trityloxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

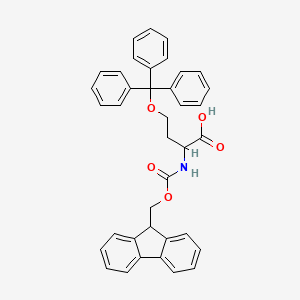

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-DL-2-amino-4-trityloxybutanoic acid: A Technical Guide

Executive Summary

Fmoc-DL-2-amino-4-trityloxybutanoic acid , commonly referred to in peptide chemistry as Fmoc-DL-Homoserine(Trt)-OH (or Fmoc-DL-Hse(Trt)-OH), is a critical non-proteinogenic amino acid derivative. It serves as a protected building block for the introduction of homoserine residues into peptide backbones via Solid Phase Peptide Synthesis (SPPS).[1]

This guide addresses the structural properties, synthetic utility, and specific handling protocols required for this molecule.[2] Special emphasis is placed on the homoserine lactonization side reaction—a pervasive issue that this specific derivative is engineered to circumvent through trityl ether protection.

Part 1: Structural Anatomy & Physicochemical Profile

Chemical Identity

The molecule consists of a homoserine (2-amino-4-hydroxybutanoic acid) backbone. The N-terminus is protected by the base-labile Fmoc group, while the side-chain

Structural Visualization

The following diagram details the hierarchical connectivity of the molecule, highlighting the orthogonal protection scheme.

Figure 1: Structural connectivity of Fmoc-DL-Hse(Trt)-OH demonstrating orthogonal protection.

Physicochemical Data Table

Note: Molecular weights and formulas are identical for L, D, and DL forms. Melting points may vary for the racemate compared to pure enantiomers.

| Property | Value | Notes |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

| Common Name | Fmoc-DL-Hse(Trt)-OH | |

| Chemical Formula | ||

| Molecular Weight | 583.67 g/mol | |

| CAS Number | 111061-55-3 (L-isomer ref) | DL-isomer is often custom synthesized |

| Solubility | DMF, DMSO, DCM, NMP | Insoluble in water/ether |

| Appearance | White to off-white powder | |

| Purity Standard |

Part 2: Synthetic Utility & Critical Challenges

The Homoserine Lactonization Problem

The primary reason for using the Trityl (Trt) protected form is to prevent the formation of homoserine lactone (HSL).

In unprotected homoserine, the

-

Chain Termination: Formation of a cyclic lactone at the C-terminus.

-

Peptide Cleavage: Scission of the peptide chain if the homoserine is internal.

The bulky Trityl group sterically and chemically blocks this nucleophilic attack until the final global deprotection step.

Mechanism of Failure (Lactonization)

The diagram below illustrates the pathway researchers must avoid by maintaining Trityl protection.

Figure 2: The lactonization pathway. The Trityl group prevents the 'Nucleophilic Attack' step.

Part 3: Experimental Protocols

Solubility & Stock Solution Preparation

Fmoc-DL-Hse(Trt)-OH is hydrophobic due to the Fmoc and Trityl groups.

-

Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Concentration: Typically 0.2 M to 0.5 M.

-

Protocol:

-

Weigh the required amount of powder.

-

Add 70% of the calculated solvent volume.

-

Sonicate for 30–60 seconds. (Trityl derivatives can be slow to dissolve).

-

Add remaining solvent to volume.

-

Coupling Protocol (Standard SPPS)

Since this is a DL (racemic) mixture, racemization during coupling is not a concern (the product is already racemic). However, efficiency is key to preventing deletion sequences.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HBTU / DIPEA.

-

Stoichiometry: 3-5 equivalents relative to resin loading.

Step-by-Step:

-

Resin Preparation: Swell resin in DMF for 20 mins.

-

Deprotection: Remove previous Fmoc with 20% Piperidine in DMF (

min). Wash DMF -

Activation:

-

Mix Fmoc-DL-Hse(Trt)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Alternative: Use DIC (3 eq) / Oxyma (3 eq) for cleaner coupling.

-

-

Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.

-

Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), re-couple.

Cleavage & Deprotection

The Trityl group is acid-labile and will be removed during the final cleavage step along with the peptide from the resin.

-

Cocktail: TFA:TIS:H2O (95:2.5:2.5).

-

Time: 2 to 3 hours at Room Temperature.

-

Note: Upon removal of the Trityl group in high TFA, the resulting free Homoserine hydroxyl is stable provided the C-terminus is not activated.

Part 4: Quality Control & Stereochemistry

Stereochemical Implications (DL-Form)

Researchers must recognize that using the DL form introduces a mix of stereoisomers.

-

Single Substitution: If one DL-Hse residue is introduced into a chiral peptide, the product will be a mixture of two diastereomers (separable by HPLC).

-

Multiple Substitutions: Introducing two DL residues creates four stereoisomers (

). -

Application: Ideal for combinatorial libraries or initial Structure-Activity Relationship (SAR) scans where stereochemistry constraints are being tested.

Analytical Verification[7]

-

HPLC: The Trityl group makes the molecule very hydrophobic; it will elute late on a C18 column.

-

NMR (

H): Look for the characteristic aromatic multiplets of the Trityl group (7.2–7.4 ppm, 15 protons) and the Fmoc group.

References

-

PubChem. Fmoc-O-trityl-L-homoserine | C38H33NO5.[3][4] National Library of Medicine.[5] Available at: [Link]

-

Churchill, M. E. A., et al. Acyl-Homoserine Lactone Biosynthesis: Structure and Mechanism. In: Chemical Reviews. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-O-trityl-L-homoserine | C38H33NO5 | CID 11387678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of Fmoc-DL-2-amino-4-trityloxybutanoic acid

The following technical guide details the physicochemical properties and application protocols for Fmoc-DL-2-amino-4-trityloxybutanoic acid (also known as Fmoc-DL-Homoserine(Trt)-OH ).

A Technical Guide for Peptide Synthesis & Drug Development

Executive Summary

Fmoc-DL-2-amino-4-trityloxybutanoic acid is a protected non-proteinogenic amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). It serves as a building block for introducing homoserine (Hse) residues into peptide backbones. The inclusion of the bulky Trityl (Trt) protecting group on the side-chain oxygen ensures orthogonality during base-mediated Fmoc removal, while remaining labile to acid for final global deprotection.[1]

As a racemic mixture (DL ), this reagent introduces both (S)- and (R)-enantiomers, making it valuable for:

-

Combinatorial Chemistry: Generating stereochemical diversity in peptide libraries.

-

Stability Studies: Investigating the proteolytic resistance of peptides containing non-natural D-isomers.

-

Structural Modification: Creating side-chain ether linkages or lactonization precursors.

Chemical Identity & Structural Analysis[2][3]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid |

| Common Name | Fmoc-DL-Homoserine(Trt)-OH; Fmoc-DL-Hse(Trt)-OH |

| CAS Number | 111061-55-3 (Note: This CAS is primarily associated with the L-isomer.[2] The DL-racemate is often custom-synthesized or referenced under the generic structure) |

| Molecular Formula | |

| Molecular Weight | 583.68 g/mol |

| Chirality | Racemic (DL) ; Contains equal parts (S) and (R) enantiomers at the |

Structural Composition

The molecule consists of three distinct functional zones:

-

N-Terminus Protection: Fmoc (9-Fluorenylmethoxycarbonyl). Base-labile, removed by piperidine.[1]

-

Core Backbone: 2-Amino-4-hydroxybutanoic acid (Homoserine). A homolog of serine with an extra methylene group (

). -

Side-Chain Protection: Trityl (Triphenylmethyl, Trt).[3] Acid-labile ether linkage, protecting the

-hydroxyl group.

Physicochemical Profile

Physical State & Solubility[6]

-

Appearance: White to off-white crystalline powder.

-

Solubility:

-

DMF (N,N-Dimethylformamide): High solubility (

M). Preferred solvent for coupling.[4] -

DCM (Dichloromethane): Soluble. Often used for resin swelling or specific coupling conditions.

-

Water: Insoluble. Hydrophobic character dominates due to Fmoc and Trityl groups.

-

Thermal Properties[6]

-

Melting Point (MP):

-

L-Isomer Reference:

(Amorphous/Semi-crystalline). -

DL-Racemate: Racemates often exhibit higher lattice energy and melting points than pure enantiomers. Expect an MP range potentially higher (

has been reported for analogous crystalline forms), but experimental verification via DSC (Differential Scanning Calorimetry) is recommended for specific batches.

-

Stability & Storage[8][9]

-

Hydrolytic Stability: Stable under neutral conditions.

-

Acid Sensitivity: High. The O-Trityl ether is sensitive to TFA (Trifluoroacetic acid).[1] Exposure to

TFA will cause premature side-chain deprotection. -

Base Sensitivity: High. The Fmoc group is removed by secondary amines (Piperidine, DBU).

-

Storage: Store at

to

Application in Solid Phase Peptide Synthesis (SPPS)[1][5][10][11][12][13]

Coupling Protocol

Fmoc-DL-Hse(Trt)-OH couples efficiently using standard carbodiimide/phosphonium chemistries. However, the bulky Trityl group can impose minor steric hindrance.

Recommended Activation System:

-

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Ratio: 1:1:1 (Amino Acid : DIC : Oxyma).

-

Solvent: DMF.

-

Reaction Time: 60–120 minutes at Room Temperature.

Deprotection Logic (Orthogonality)

The power of this reagent lies in its orthogonal protection scheme.[1][5]

-

N-Terminal Deprotection (Cycle):

-

Side-Chain Deprotection (Global):

-

Reagent: 95% TFA / 2.5% TIS / 2.5%

. -

Mechanism: Acid-catalyzed

cleavage of the Trityl cation. -

Scavenger: Triisopropylsilane (TIS) is critical to quench the generated Trityl carbocation (

) and prevent it from re-alkylating the peptide (e.g., on Trp, Cys, or Tyr residues).

-

Workflow Diagram

The following diagram illustrates the SPPS cycle specific to Fmoc-DL-Hse(Trt)-OH.

Caption: SPPS workflow for Fmoc-DL-Hse(Trt)-OH showing orthogonal deprotection pathways.

Quality Control & Analytical Characterization

When validating the identity and purity of Fmoc-DL-Hse(Trt)-OH, the following parameters are critical.

HPLC Analysis[8]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Gradient: 5% to 95% B over 20 min.

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Peptide bond/Backbone).

-

Expectation: The DL-mixture may appear as a single peak on achiral columns but will split into two distinct peaks (enantiomers) on a Chiral HPLC column (e.g., Chiralpak IA/IB).

Mass Spectrometry (ESI-MS)

-

Expected Mass:

Da; -

Fragmentation: Loss of Trityl group (

Da) is common in source, leading to a fragment at

Enantiomeric Purity Check

Since this is a DL-reagent, "purity" refers to chemical purity, not optical purity. However, if the ratio of D:L is critical (e.g., not 50:50), chiral chromatography is required.

QC Decision Tree:

Caption: Quality control decision tree for incoming raw material validation.

Handling & Safety (SDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

-

First Aid:

-

Skin: Wash with soap and copious water.

-

Eyes: Rinse cautiously with water for 15 minutes.

-

Ingestion: Rinse mouth; do not induce vomiting.

-

References

-

PubChem. (n.d.).[7] Fmoc-O-trityl-L-homoserine (Compound Summary).[2][8][9][10] National Library of Medicine. Retrieved from [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Hse(Trt)-OH Novabiochem 111061-55-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. 2-Amino-4-oxobutanoic acid | C4H7NO3 | CID 829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. syntides.com [syntides.com]

- 9. syntides.com [syntides.com]

- 10. Fmoc-Hse(Trt)-OH Novabiochem 111061-55-3 [sigmaaldrich.com]

Fmoc-DL-2-amino-4-trityloxybutanoic acid CAS number

An In-Depth Technical Guide to Fmoc-DL-2-amino-4-trityloxybutanoic Acid: Synthesis, Characterization, and Application in Peptide Chemistry

Executive Summary: The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability and bioactivity. This guide provides a comprehensive technical overview of Fmoc-DL-2-amino-4-trityloxybutanoic acid, a specialized building block for solid-phase peptide synthesis (SPPS). While a specific CAS number for this racemic compound is not readily found in major chemical databases, this document serves as a foundational resource for its synthesis, purification, characterization, and strategic implementation in peptide assembly. Authored from the perspective of a Senior Application Scientist, this whitepaper elucidates the causal chemistry behind procedural choices, ensuring researchers, scientists, and drug development professionals can confidently prepare and utilize this versatile reagent.

Introduction to a Unique Building Block

Fmoc-DL-2-amino-4-trityloxybutanoic acid is a non-proteinogenic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. Its structure is characterized by three key features: the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, a four-carbon butanoic acid backbone, and a bulky, acid-labile trityl (Trt) ether protecting the terminal hydroxyl group. The "DL" designation indicates that this compound is a racemic mixture of both D and L stereoisomers.

The strategic use of such custom building blocks allows for the synthesis of peptide analogs with modified side chains, which can introduce conformational constraints, improve enzymatic resistance, or serve as points for further chemical modification. The absence of a readily available commercial source or CAS number for this specific derivative underscores the need for a robust understanding of its de novo synthesis and application.

Strategic Selection of Protective Groups: The "Why"

The efficacy of any building block in SPPS is dictated by its protecting group strategy. The choices of Fmoc and Trityl for this molecule are deliberate and complementary, providing the orthogonality required for successful peptide assembly.[1]

The Nα-Fmoc Group: A Mild and Orthogonal Handle

The Fmoc group is the cornerstone of modern SPPS, largely supplanting the older Boc/Benzyl approach due to its requirement for milder reaction conditions.[1] Its primary role is the temporary protection of the α-amino group to prevent self-polymerization during the coupling of the carboxylic acid to the growing peptide chain.[1]

Key Advantages:

-

Base Lability: The Fmoc group is quantitatively removed under mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]

-

Orthogonality: This deprotection condition is orthogonal to the acid-labile cleavage of most side-chain protecting groups (like Trityl) and the final peptide from the resin, which typically uses strong acids like trifluoroacetic acid (TFA).[1]

-

UV-Active Chromophore: The fluorenyl moiety allows for real-time spectrophotometric monitoring of the deprotection step, enabling precise reaction control.

The O-Trityl Group: Bulky, Acid-Labile Side-Chain Protection

The trityl (triphenylmethyl, Trt) group is an ideal choice for protecting the side-chain hydroxyl functionality of the 2-amino-4-hydroxybutanoic acid core. Its chemical properties are highly advantageous in the context of Fmoc-SPPS.

Causality Behind Trityl Protection:

-

Steric Hindrance: The significant bulk of the trityl group provides a robust steric shield, preventing the hydroxyl group from participating in unwanted side reactions during peptide coupling.[2]

-

Acid Lability: The Trt group is highly sensitive to acid and is readily cleaved during the final TFA-mediated deprotection step, ensuring the native hydroxyl group is regenerated in the final peptide.[2][3][4] This lability is tunable; derivatives like methoxytrityl (MMT) and dimethoxytrityl (DMT) offer even greater acid sensitivity if required.[2][5]

-

Enhanced Solubility: A common challenge with some Fmoc-amino acids is poor solubility in standard SPPS solvents. The bulky, hydrophobic trityl group often improves the solubility of the building block in organic solvents like DMF, ensuring efficient and complete coupling reactions.[3][4]

Synthesis and Purification Protocol

The synthesis of Fmoc-DL-2-amino-4-trityloxybutanoic acid can be approached as a two-step process starting from the commercially available DL-2-amino-4-hydroxybutanoic acid. The strategy involves the selective protection of the amine and hydroxyl groups.

Step 1: Nα-Fmoc Protection

The initial step is the protection of the α-amino group with the Fmoc moiety.

Methodology:

-

Dissolve DL-2-amino-4-hydroxybutanoic acid in a 10% aqueous sodium carbonate solution.

-

Cool the solution in an ice bath to 0-4°C.

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in dioxane dropwise while maintaining the temperature and pH.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Perform an aqueous workup, acidifying the solution to precipitate the Fmoc-DL-2-amino-4-hydroxybutanoic acid.

-

Filter, wash with cold water, and dry the product under vacuum.

Step 2: O-Trityl Protection

The second step involves the protection of the side-chain hydroxyl group as a trityl ether.

Methodology:

-

Suspend the product from Step 1, Fmoc-DL-2-amino-4-hydroxybutanoic acid, in anhydrous dichloromethane (DCM).

-

Add trityl chloride (Trt-Cl) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography to yield the final Fmoc-DL-2-amino-4-trityloxybutanoic acid.

Sources

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design: From Enhanced Therapeutics to Advanced Research Tools

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. These non-proteinogenic building blocks offer a vast chemical space beyond the canonical 20 amino acids, enabling the rational design of peptides with enhanced therapeutic properties and novel functionalities. This guide provides a comprehensive technical overview of the core features of UAAs in peptide design, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles, experimental methodologies, and impactful applications of UAAs, elucidating how their unique structural and chemical attributes can be leveraged to overcome the inherent limitations of natural peptides. From improving proteolytic stability and pharmacokinetic profiles to enabling precise conformational control and advanced molecular probing, this document serves as a detailed roadmap for harnessing the power of unnatural amino acids in the development of next-generation peptide-based therapeutics and research tools.

Introduction: Expanding the Chemical Versatility of Peptides

Peptides represent a unique and highly valuable class of therapeutic agents, occupying a niche between small molecules and large biologics.[1][2][3] Their high specificity and potency, coupled with a relatively low toxicity profile, make them attractive candidates for a wide range of diseases. However, the therapeutic potential of natural peptides is often hampered by significant liabilities, including poor metabolic stability due to enzymatic degradation, low oral bioavailability, and a lack of conformational rigidity, which can lead to reduced receptor affinity and selectivity.[1][4]

Unnatural amino acids (UAAs), which are amino acids not found among the 20 genetically encoded ones, provide a powerful toolkit to address these challenges.[][6] By strategically incorporating UAAs into a peptide sequence, researchers can introduce novel chemical functionalities, stereochemistries, and conformational constraints. This allows for the fine-tuning of a peptide's physicochemical and pharmacological properties, leading to the development of more robust and effective therapeutic candidates.[1][2] This guide will explore the key features of UAAs and provide practical insights into their application in modern peptide design.

Core Features and Strategic Advantages of UAA Incorporation

The decision to incorporate a UAA into a peptide sequence is driven by the desire to impart specific, advantageous properties that are not achievable with the standard amino acid repertoire. The following are the primary strategic goals addressed by UAA utilization:

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life.[4][7] UAAs can effectively mitigate this issue through several mechanisms:

-

Steric Hindrance: The introduction of bulky or uniquely shaped side chains can physically block the access of proteases to the peptide backbone.

-

Stereochemical Incompatibility: Proteases are highly specific for L-amino acids. The substitution of an L-amino acid with its D-enantiomer at a cleavage site renders the peptide bond resistant to enzymatic hydrolysis.[8][9]

-

Backbone Modification: N-methylation of the peptide backbone is a common strategy to prevent protease recognition and cleavage.[1]

For instance, Triptorelin, a gonadotropin-releasing hormone (GnRH) analog, incorporates a D-tryptophan at position 6, which significantly extends its half-life from a few minutes for the natural hormone to over two hours.[7]

Improved Pharmacokinetic Profile and Oral Bioavailability

The poor oral bioavailability of peptides is a significant challenge, primarily due to their enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal membrane.[1] UAAs can improve the pharmacokinetic profile by:

-

Modulating Lipophilicity: The introduction of hydrophobic or hydrophilic side chains can alter the peptide's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhancing Membrane Permeability: N-methylated amino acids, for example, can reduce the number of hydrogen bond donors, which has been shown to improve membrane permeability and oral bioavailability.[1]

Increased Receptor Affinity and Selectivity

The biological activity of a peptide is intimately linked to its ability to bind to its target receptor with high affinity and selectivity. UAAs can enhance these binding characteristics by:

-

Introducing Novel Interactions: The unique side-chain functionalities of UAAs can establish new hydrogen bonds, salt bridges, or hydrophobic interactions with the target receptor, thereby increasing binding affinity.[]

-

Optimizing Conformational Fit: By imposing conformational constraints, UAAs can lock the peptide into a bioactive conformation that is pre-organized for receptor binding, reducing the entropic penalty of binding.[10][11]

Conformational Control and Structural Stabilization

Many peptides are highly flexible in solution, which can be detrimental to their biological activity. UAAs can be used to induce and stabilize specific secondary structures, such as α-helices, β-turns, and β-sheets, which are often crucial for receptor recognition.[10][12][13]

-

α,α-Disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) are known to strongly promote helical conformations.[13]

-

Cyclization: The side chains of certain UAAs can be used to create cyclic peptides through lactamization or other crosslinking strategies.[11][14] Cyclization significantly reduces conformational flexibility and can lead to enhanced stability and activity.[7][15]

A Practical Guide to UAA Selection and Synthesis

The vast diversity of available UAAs offers a wide array of options for peptide design.[12] The choice of a specific UAA is dictated by the desired outcome and the position of incorporation.

Key Classes of Unnatural Amino Acids

| Class of UAA | Key Feature | Primary Application(s) |

| D-Amino Acids | Altered stereochemistry | Enhanced proteolytic stability.[8][9] |

| N-Methylated Amino Acids | Modified peptide backbone | Increased proteolytic stability, improved membrane permeability.[1] |

| α,α-Disubstituted Amino Acids | Conformational constraint | Induction and stabilization of helical structures.[13] |

| β-Amino Acids | Elongated backbone | Creation of novel peptide folds, resistance to proteolysis. |

| Halogenated Amino Acids | Altered electronic properties | Probing electrostatic interactions, enhancing binding affinity.[16] |

| Photo-crosslinking UAAs | Photo-activatable groups | Mapping peptide-protein interactions.[17][18] |

| Fluorescent UAAs | Intrinsic fluorescence | Cellular imaging, studying peptide localization and dynamics.[19][20] |

Synthesis of Unnatural Amino Acids

While a detailed discussion of UAA synthesis is beyond the scope of this guide, it is important to note that a wide variety of synthetic methods have been developed.[21][22] Many UAAs are commercially available, while others require custom synthesis. The choice between commercial availability and custom synthesis will depend on the specific UAA required and the project budget. Efficient and enantioselective synthesis remains a key challenge and an active area of research in organic chemistry.[21]

Methodologies for UAA Incorporation into Peptides

The incorporation of UAAs into a peptide sequence can be achieved through both chemical synthesis and biological methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides containing UAAs.[23][24][25] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[26]

Experimental Protocol: Incorporation of a UAA via Fmoc-SPPS

This protocol outlines the general steps for incorporating a UAA using the widely adopted Fmoc/tBu strategy.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Remove the Fmoc protecting group from the resin with a solution of 20% piperidine in DMF.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (either a standard amino acid or a UAA) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add an activating base (e.g., DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

-

Fmoc Deprotection:

-

Wash the resin to remove excess reagents.

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid.

-

-

Chain Elongation:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, wash the resin thoroughly.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Challenges in incorporating certain UAAs, such as steric hindrance from bulky side chains, may require the use of more potent coupling reagents or extended reaction times.[23]

Figure 1: A schematic representation of the solid-phase peptide synthesis (SPPS) cycle for incorporating amino acids, including UAAs.

In Vivo Incorporation Methods

In addition to chemical synthesis, UAAs can be site-specifically incorporated into proteins and peptides in living cells using genetic code expansion techniques.[27][28][29] The most common method is nonsense suppression, which involves:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pair: An engineered aaRS specifically charges a suppressor tRNA with the desired UAA.

-

A Nonsense Codon: A stop codon (e.g., the amber codon, UAG) is introduced into the gene encoding the peptide of interest at the desired site of UAA incorporation.

-

UAA Supplementation: The UAA is supplied in the cell culture medium.

When the ribosome encounters the nonsense codon during translation, the charged suppressor tRNA delivers the UAA, resulting in its incorporation into the growing polypeptide chain.[29] This method has been instrumental in studying protein function in a cellular context.[27][28]

Probing and Visualization with Functional UAAs

Certain classes of UAAs are designed not to alter the therapeutic properties of a peptide but to serve as molecular probes for studying its biological interactions and localization.

Photo-crosslinking UAAs

Photo-crosslinking UAAs contain a photo-activatable moiety, such as a diazirine or benzophenone, that can be activated by UV light to form a highly reactive intermediate.[17][30] This intermediate can then form a covalent bond with nearby molecules, effectively "capturing" transient interactions.[31] This technique is invaluable for:

-

Mapping Peptide-Receptor Binding Sites: By incorporating a photo-crosslinking UAA at various positions within a peptide, the specific residues on the target receptor that are in close proximity can be identified.[32]

-

Identifying Novel Protein-Protein Interactions: Photo-crosslinking can be used to identify previously unknown binding partners of a peptide within a complex biological milieu.[18]

Figure 2: A conceptual workflow for a photo-crosslinking experiment to identify peptide-protein interaction sites.

Fluorescent UAAs

Fluorescent UAAs are synthetic amino acids that possess intrinsic fluorescence.[20] Their incorporation into peptides allows for direct visualization and tracking of the peptide in living cells without the need for large fluorescent protein tags (like GFP) or external dyes.[19][33] This approach offers several advantages:

-

Minimal Perturbation: The small size of fluorescent UAAs minimizes potential disruption of the peptide's structure and function.[20]

-

Site-Specific Labeling: Genetic code expansion allows for the precise placement of the fluorescent probe at a single, defined position within the peptide.[19]

-

Advanced Imaging Applications: Fluorescent UAAs are compatible with advanced imaging techniques, including super-resolution microscopy.[34]

Case Studies and Applications in Drug Discovery

The impact of UAAs in peptide drug design is evident in the numerous approved drugs and clinical candidates that incorporate them.[1][2][35]

-

Liraglutide (Victoza®): This GLP-1 receptor agonist, used for the treatment of type 2 diabetes, incorporates a fatty acid-modified lysine residue. This UAA promotes binding to albumin in the bloodstream, significantly extending the drug's half-life.

-

Pasireotide (Signifor®): This somatostatin analog contains four UAAs, including D-Trp and a threoninol-modified C-terminus. These modifications contribute to its enhanced stability and broad receptor binding profile.

-

Antimicrobial Peptides (AMPs): The incorporation of UAAs into AMPs is a promising strategy to overcome bacterial resistance and improve their therapeutic index.[36][37][38] UAAs can enhance the stability of AMPs in the presence of bacterial proteases and modulate their interaction with bacterial membranes.

Conclusion and Future Perspectives

Unnatural amino acids have fundamentally expanded the possibilities of peptide design, providing a versatile and powerful platform for creating novel therapeutics and research tools. By offering precise control over the chemical and physical properties of peptides, UAAs enable the rational design of molecules with enhanced stability, improved pharmacokinetics, and tailored biological activities. The continued development of new UAAs, along with more efficient and accessible methods for their synthesis and incorporation, will undoubtedly fuel further innovation in the field. As our understanding of peptide structure-activity relationships deepens, the strategic application of unnatural amino acids will be a cornerstone of next-generation peptide drug discovery, leading to more effective treatments for a wide range of human diseases.

References

-

Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]

-

Wang, Y., et al. (2021). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 143(31), 12079–12085. [Link]

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. [Link]

-

van Hest, J. C. M., & Tirrell, D. A. (2001). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry, 12(4), 477–483. [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1848–1880. [Link]

-

Korepanov, A. P., et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 22(16), 8898. [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 13(3), 360-365. [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1848-1880. [Link]

-

Hicks, R. P. (2010). Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides. Methods in Molecular Biology, 611, 427–442. [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed, 35020387. [Link]

-

Geva, M., & Elia, N. (2021). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107–1123. [Link]

-

Al-Ghanim, A. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]

-

Marshall, O., & Sutherland, A. (2023). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Organic & Biomolecular Chemistry, 21(38), 7695–7706. [Link]

-

JPT Peptide Technologies. Unnatural / Unusual Amino Acids. [Link]

-

Schultz, P. G., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Semantic Scholar. [Link]

-

Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. Journal of Molecular Biology, 193(4), 775–791. [Link]

-

Li, Y., & Li, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 7(9), 2449–2463. [Link]

-

Reguera, L., et al. (2021). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. Angewandte Chemie International Edition, 60(11), 5897–5903. [Link]

-

Ozawa, K., & Loh, C. T. (2014). Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology, 1118, 189–203. [Link]

-

Jóźwiak, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(11), 3293. [Link]

-

Yang, Y., & Prestwich, G. D. (2015). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 28, 117–124. [Link]

-

Roberts, M. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2389. [Link]

-

BioAscent. Highlights in synthesis - unnatural amino acids. [Link]

-

Singh, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38043–38054. [Link]

-

Saal, F. A., et al. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 642501. [Link]

-

Penn Today. (2021). Improved fluorescent amino acids for cellular imaging. [Link]

-

Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. [Link]

-

Liu, J., & Li, X. (2019). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 24(16), 2914. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 724-730. [Link]

-

Cornish, V. W., et al. (1995). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Enzymology, 251, 243–261. [Link]

-

Balaram, P. (2016). Conformationally constrained amino acids in peptide design. SSRN. [Link]

-

Li, Y., et al. (2022). Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Critical Reviews in Food Science and Nutrition, 63(23), 6345–6363. [Link]

-

Li, Y., et al. (2022). Unnatural amino acids: promising implications for the development of new antimicrobial peptides. ResearchGate. [Link]

-

Harris, D. M., et al. (2018). Photoaffinity Cross-Linking and Unnatural Amino Acid Mutagenesis Reveal Insights into Calcitonin Gene-Related Peptide Binding to the Calcitonin Receptor-like Receptor/Receptor Activity-Modifying Protein 1 (CLR/RAMP1) Complex. Biochemistry, 57(30), 4496–4507. [Link]

-

Coin, I. (2021). Genetically encoded crosslinkers to address protein–protein interactions. The FEBS Journal, 288(22), 6430–6447. [Link]

-

Yang, T., et al. (2020). A bifunctional amino acid to study protein–protein interactions. Organic & Biomolecular Chemistry, 18(46), 9403–9407. [Link]

-

Balaram, P. (2016). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]

-

Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.28. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpt.com [jpt.com]

- 13. papers.ssrn.com [papers.ssrn.com]

- 14. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. journals.asm.org [journals.asm.org]

- 25. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 26. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 30. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]

- 34. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 37. Unnatural amino acids: promising implications for the development of new antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Fmoc Deprotection of 2-amino-4-trityloxybutanoic acid (Fmoc-Hse(Trt)-OH)

Executive Summary

This guide details the protocol for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from 2-amino-4-trityloxybutanoic acid (Fmoc-L-Homoserine(Trityl)-OH). While standard Fmoc deprotection protocols are generally effective, this specific amino acid derivative presents unique challenges due to the homoserine backbone's propensity for lactonization and diketopiperazine (DKP) formation. This note provides a robust, self-validating methodology that ensures complete deprotection while maintaining the integrity of the acid-labile trityl ether side chain.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The Molecule[7][11][12][13]

-

Target: Fmoc-Hse(Trt)-OH (Fmoc-Homoserine(Trityl)-OH).

-

Protecting Group Strategy: Orthogonal protection.

-

N-Terminus: Fmoc (Base-labile).

-

Side Chain: Trityl ether (Acid-labile).

-

-

Critical Risk: Diketopiperazine (DKP) Formation. When Hse(Trt) is the second residue in a growing peptide chain (e.g., Fmoc-Hse(Trt)-Pro-Resin), the free amine generated after Fmoc removal can attack the C-terminal carbonyl, cleaving the dipeptide from the resin as a cyclic DKP.[1] This is accelerated by the basic conditions of deprotection.[2]

Reaction Mechanism

Fmoc removal proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base).

-

Deprotonation: The base (Piperidine or DBU) removes the acidic proton from the fluorenyl ring (pKa ~26).

-

Elimination: The resulting anion undergoes

-elimination to release dibenzofulvene (DBF) and carbamic acid. -

Decarboxylation: The carbamic acid spontaneously loses CO

to yield the free amine. -

Scavenging: The highly reactive DBF is trapped by the excess secondary amine (piperidine) to form a fulvene adduct, preventing the reverse reaction.

Note on Trityl Stability: The trityl ether side chain is stable to basic conditions. It will not be removed by piperidine or DBU. It requires acidic conditions (TFA) for removal.

Materials & Reagents

| Reagent | Grade | Purpose |

| Piperidine | Peptide Synthesis Grade | Primary deprotection base (Standard). |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 98% | Non-nucleophilic base (for DKP suppression). |

| Piperazine | Anhydrous | Scavenger for DBF (used with DBU). |

| DMF (N,N-Dimethylformamide) | Anhydrous, Amine-free | Solvent. |

| DCM (Dichloromethane) | HPLC Grade | Wash solvent. |

| Kaiser Test Kit | Standard | QC for free primary amines. |

Experimental Protocols

Protocol A: Standard Deprotection (General Use)

Use this protocol when Fmoc-Hse(Trt)-OH is located centrally in a peptide chain (residue > 3).

-

Swell Resin: Wash resin with DMF (3 x 5 mL per gram resin).

-

Initial Deprotection: Add 20% (v/v) Piperidine in DMF . Agitate for 5 minutes .

-

Drain: Remove the solution (contains high concentration of DBF).

-

Secondary Deprotection: Add fresh 20% (v/v) Piperidine in DMF . Agitate for 10-15 minutes .

-

Wash: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

QC: Perform Kaiser Test (See Section 5).

Protocol B: Optimized "Mild" Deprotection (DKP Prevention)

MANDATORY when Fmoc-Hse(Trt)-OH is the second residue (e.g., attached to a Proline or Glycine on the resin) to prevent dipeptide cleavage.

Reagent Prep: Dissolve 2% DBU and 5% Piperazine in DMF (w/v).

-

Short Contact: Add DBU/Piperazine cocktail. Agitate for 30 seconds . Drain.

-

Deprotection: Add fresh DBU/Piperazine cocktail. Agitate for 5 minutes (Max).

-

Note: DBU is a stronger base than piperidine and drives the reaction faster, allowing for shorter exposure times which minimizes DKP formation.

-

-

Immediate Wash: Drain and wash extensively with DMF (5x) immediately.

-

Coupling: Proceed to the next amino acid coupling immediately. Do not let the resin sit in the deprotected state.

Quality Control (Self-Validating Systems)

The Kaiser Test (Ninhydrin)

Since Hse is a primary amine, the Kaiser test is the gold standard for validation.

-

Procedure: Take a few resin beads. Add 1 drop each of Phenol (80% in EtOH), KCN (in Pyridine), and Ninhydrin (6% in EtOH). Heat at 100°C for 3 mins.

-

Pass (Deprotected): Deep Blue/Purple beads (Free amine present).

-

Fail (Protected): Yellow/Colorless beads.

Chloranil Test

Use if Hse is coupled to a secondary amine (e.g., Proline).

-

Pass: Dark blue/green beads.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic between Standard and Optimized protocols.

Caption: Decision tree for selecting the appropriate deprotection protocol based on peptide sequence position to minimize DKP formation.

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Incomplete Deprotection | Kaiser test is light blue or patchy. | Steric hindrance from Trityl group or aggregation. | Use DBU protocol (Protocol B) or heat to 40°C (Caution: DKP risk increases with heat). |

| Low Yield / Deletion | Mass spec shows mass of [Target - (Hse+AA1)]. | DKP Formation . The dipeptide cleaved off.[6][2][3][7][8] | Switch strictly to Protocol B . Shorten time. Use bulky resin (Trityl resin) to sterically discourage cyclization. |

| Slow Filtration | Resin swells excessively. | Trityl group is bulky; solvent interaction. | Wash with DCM to shrink resin, then re-swell with DMF before coupling. |

References

-

Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality including Fmoc/Trt strategies).

-

Ralhan, K., et al. (2015).[9] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[9][10] RSC Advances. (Basis for Protocol B).

-

Merck/Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Protocol. (Standard Piperidine Protocol).[2]

-

Golebiowski, A., et al. (2001). Diketopiperazine formation in solid-phase peptide synthesis. (Mechanism of DKP side reactions).

Sources

- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

An Application Guide for the Solid-Phase Synthesis Attachment of Fmoc-DL-2-amino-4-trityloxybutanoic Acid

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the success of synthesizing a target peptide is fundamentally reliant on the quality of its building blocks and the precision of the chemical protocols.[1] Fmoc-DL-2-amino-4-trityloxybutanoic acid is a non-proteinogenic amino acid derivative of significant interest. Its structure incorporates two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine and the highly acid-labile trityl (Trt) group protecting the side-chain hydroxyl function. This dual-protection scheme makes it compatible with the widely adopted Fmoc/tBu strategy in SPPS.[2][3]

The bulky and exceptionally acid-sensitive trityl group necessitates a carefully orchestrated coupling and cleavage strategy to ensure the integrity of the final peptide.[4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective coupling of Fmoc-DL-2-amino-4-trityloxybutanoic acid to a solid-phase support, with a focus on explaining the causality behind each experimental choice.

Part 1: Pre-Coupling Considerations & Strategic Selections

The initial choices of resin and reagents are paramount and dictate the strategic direction of the entire synthesis.

Resin Selection: A Critical Decision

The choice of solid support is foundational to the success of SPPS.[5] For an amino acid bearing an acid-labile side-chain protecting group like trityl, the selection of an equally sensitive resin is crucial.

-

2-Chlorotrityl Chloride (2-CTC) Resin: This is the recommended resin for this application. Its high acid sensitivity allows for the cleavage of the completed peptide from the support under exceptionally mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or acetic acid/trifluoroethanol mixtures).[6][7] This ensures that the trityloxy group on the amino acid side chain remains intact, which is essential for the synthesis of fully protected peptide fragments intended for further ligation.[7]

-

Wang Resin: While widely used for synthesizing C-terminal peptide acids, Wang resin requires harsher acidic conditions for cleavage (typically >50% TFA), which would simultaneously remove the side-chain trityl group.[2][8] This makes it unsuitable if the goal is to produce a side-chain protected peptide.

Reagent Quality and Preparation

The purity of reagents, particularly the Fmoc-amino acid and solvents, directly impacts coupling efficiency and the purity of the final product.[1][9][10]

-

Fmoc-Amino Acid: Utilize Fmoc-amino acids with high HPLC purity (≥99%) and enantiomeric purity (≥99.8%).[11] Impurities such as free amino acids or acetate can lead to side reactions like double insertions or chain termination, respectively.[10]

-

Solvents: Use peptide synthesis-grade solvents. N,N-Dimethylformamide (DMF) must be amine-free, as contaminating amines can cause premature deprotection of the Fmoc group.[12]

-

Coupling Reagents: Store coupling reagents such as HBTU and DIPEA under desiccated conditions to prevent hydrolysis and maintain reactivity.

Part 2: Experimental Protocols

This section details the step-by-step methodology for loading Fmoc-DL-2-amino-4-trityloxybutanoic acid onto 2-Chlorotrityl Chloride resin.

Overall Workflow Diagram

The following diagram illustrates the complete workflow for the initial loading of the first amino acid onto the 2-CTC resin.

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Protocol 1: Resin Preparation and Swelling

Rationale: The resin beads must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix.[5] Dichloromethane (DCM) is an excellent solvent for swelling polystyrene-based resins like 2-CTC.

-

Place the desired amount of 2-Chlorotrityl Chloride resin (e.g., 1.0 g, with a substitution of 1.0-1.6 mmol/g) into a suitable solid-phase reaction vessel.

-

Add DCM (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

Protocol 2: First Amino Acid Coupling (Loading)

Rationale: The attachment of the first amino acid to 2-CTC resin is an esterification reaction. It proceeds via an SN1 mechanism where the chloride is displaced. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to activate the carboxylic acid of the Fmoc-amino acid without causing premature Fmoc deprotection.[13] Using an excess of the amino acid drives the reaction to completion.

-

In a separate flask, dissolve Fmoc-DL-2-amino-4-trityloxybutanoic acid (1.5 to 2.0 equivalents relative to the resin's substitution capacity) in DCM (approx. 10 mL/g of resin).

-

Add DIPEA (3.0 to 4.0 equivalents relative to the resin's substitution capacity) to the amino acid solution.

-

Add the amino acid/DIPEA solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-2 hours.

Protocol 3: Capping of Unreacted Sites

Rationale: After the coupling, a small number of reactive chlorotrityl sites may remain on the resin. These must be "capped" to prevent them from reacting in subsequent steps. A solution containing methanol acts as a nucleophile to quench these remaining active sites.[12][13]

-

Drain the amino acid coupling solution from the resin.

-

Wash the resin once with DCM.

-

Prepare a capping solution of DCM/Methanol (MeOH)/DIPEA in a ratio of 17:2:1 or 80:15:5 by volume.[12][13]

-

Add the capping solution to the resin (approx. 10 mL per gram of resin) and agitate for 30-45 minutes.

-

Drain the capping solution.

-

Wash the resin thoroughly (3-5 times) with DCM, followed by 3-5 washes with DMF to prepare it for the next step (Fmoc deprotection) or for drying and storage.

Part 3: Post-Coupling Validation and Subsequent Steps

A protocol is only as good as its validation. It is crucial to confirm the success of the loading step before proceeding with peptide chain elongation.

Determining Resin Loading

Rationale: Quantifying the amount of the first amino acid successfully coupled to the resin (the substitution or loading) is essential for calculating the reagents needed for subsequent coupling cycles. This is achieved by cleaving the Fmoc group from a small, weighed sample of the dried resin and measuring its concentration via UV spectrophotometry.

-

Dry a small sample (5-10 mg) of the loaded resin under vacuum.

-

Weigh the sample accurately.

-

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes.[2]

-

Collect the filtrate and dilute it with a known volume of DMF.

-

Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 290 nm or 301 nm.

-

Calculate the loading (in mmol/g) using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the adduct is typically 7800 M⁻¹cm⁻¹ at 301 nm.

Monitoring Subsequent Couplings: The Kaiser Test

Rationale: For all subsequent couplings after the first amino acid is loaded, a qualitative test is needed to ensure the reaction has gone to completion. The Kaiser test detects free primary amines.[14] A successful coupling reaction consumes all free amines, resulting in a negative Kaiser test (beads remain yellow). A positive test (beads turn deep blue) indicates incomplete coupling, necessitating a recoupling step.[14]

Caption: Decision workflow for monitoring coupling reactions.

Part 4: Data Summary & Troubleshooting

Quantitative Data Summary

| Parameter | Recommended Value | Rationale |

| Resin Type | 2-Chlorotrityl Chloride | High acid lability protects the side-chain Trt group. |

| Amino Acid Excess | 1.5 - 2.0 equivalents | Drives the initial loading reaction to completion. |

| Base (DIPEA) Excess | 3.0 - 4.0 equivalents | Activates the carboxylic acid for nucleophilic attack. |

| Coupling Time | 1 - 2 hours | Sufficient for high-efficiency loading onto 2-CTC resin. |

| Capping Solution | DCM/MeOH/DIPEA (17:2:1) | Quenches unreacted chlorotrityl sites to prevent side reactions. |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for efficient and rapid Fmoc group removal.[2][3] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Resin Loading | 1. Incomplete resin swelling.2. Poor quality Fmoc-amino acid or reagents.3. Insufficient reaction time or equivalents. | 1. Ensure resin is fully swollen before coupling.2. Use fresh, high-purity reagents.3. Increase coupling time to 3-4 hours or increase amino acid equivalents to 2.5. |

| Positive Kaiser Test after Coupling | 1. Steric hindrance from the bulky Trt group.2. Peptide aggregation on the resin. | 1. Perform a second coupling (recouple) for 1-2 hours.2. If recoupling fails, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[14] |

| Loss of Trityl Group | Accidental exposure to acidic conditions. | Ensure all solvents and reagents are free of acid contamination until the final, intended cleavage step. |

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Vertex AI Search.

- Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC.

- Resins for Solid Phase Peptide Synthesis. ChemPep.

- SPPS Resins for Peptide Synthesis. Fluorochem.

- Solid Phase Peptide Synthesis Resin. Sunresin.

- Cleaving protected peptides

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin.

- Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry (RSC Publishing).

- The Trityl (Trt) Protecting Group in Peptide Synthesis: An In-depth Technical Guide. Benchchem.

- Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

- Novabiochem® Enhanced specific

- Fmoc Amino Acids.

- FMOC STANDARD AMINO ACIDS. Iris Biotech GmbH.

- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.

- Novabiochem® Enhanced specific

Sources

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. merckmillipore.com [merckmillipore.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Fmoc Amino Acids [cem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. peptide.com [peptide.com]

Application Note: Strategic Integration of Fmoc-DL-2-amino-4-trityloxybutanoic Acid in Advanced Peptide Synthesis

Abstract

Fmoc-DL-2-amino-4-trityloxybutanoic acid (Fmoc-DL-Homoserine(Trt)-OH) is a specialized building block that bridges the gap between standard Solid Phase Peptide Synthesis (SPPS) and complex post-synthetic modifications. While standard amino acids serve as structural units, this derivative acts as a functional handle . The trityl (Trt) ether protection on the

This Application Note provides a validated framework for utilizing this molecule to:

-

Generate Stereochemical Libraries: Utilizing the DL-racemic mixture to probe structure-activity relationships (SAR) and protease stability.

-

Execute On-Resin Modifications: Selectively deprotecting the homoserine side chain for phosphorylation, glycosylation, or fluorophore labeling without cleaving the peptide from the resin.

-

Control Lactonization: Managing the equilibrium between the open-chain Homoserine and the cyclic Homoserine Lactone.

Part 1: Chemical Profile & Strategic Utility

The Molecule[1]

-

Systematic Name: Fmoc-DL-2-amino-4-trityloxybutanoic acid

-

Common Name: Fmoc-DL-Homoserine(Trt)-OH

-

CAS Number: 111061-55-3 (L-isomer reference; DL is the racemic variant)

-

Molecular Weight: ~583.7 g/mol

-

Key Functionality: The Trityl ether oxygen is significantly more acid-labile than standard side-chain protectors (e.g., Ser(tBu), Tyr(tBu)).

The "Orthogonal" Advantage

The primary value of the Trityl-protected homoserine lies in its differential acid sensitivity.

| Protecting Group | Removal Condition | Status on Resin |

| Fmoc (N-term) | 20% Piperidine | Removed every cycle |

| Trityl (O-Trt) | 1% TFA in DCM | Selectively Removed |

| tBu, Boc, Pbf | 95% TFA | Stable in 1% TFA |

Application Logic: By treating the resin with dilute acid (1% TFA), you can expose only the Homoserine hydroxyl group while the rest of the peptide remains fully protected and attached to the resin. This allows for specific chemical ligation at that single site.

Part 2: Experimental Workflows (Visualization)

Selective Deprotection & Modification Pathway

The following diagram illustrates the workflow for using Fmoc-DL-Hse(Trt)-OH as a site-specific anchor for modification (e.g., phosphorylation).

Figure 1: Orthogonal deprotection strategy allowing site-specific modification of the Homoserine residue.[1]

Part 3: Detailed Protocols

Standard Coupling Protocol (SPPS)

Objective: Incorporate Fmoc-DL-Hse(Trt)-OH into a growing peptide chain. Note on Stereochemistry: As this is a DL mixture, the resulting product will be a mixture of diastereomers. This is acceptable for library screening but requires HPLC separation if a single isomer is desired.

-

Resin Preparation: Swell resin (Wang or Rink Amide) in DMF for 30 mins.

-

Activation (DIC/Oxyma - Recommended):

-

Dissolve Fmoc-DL-Hse(Trt)-OH (3.0 eq) in DMF.

-

Add Oxyma Pure (3.0 eq).

-

Add DIC (3.0 eq).

-

Pre-activation: Stir for 2-3 minutes. The solution should remain clear.

-

-

Coupling:

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using HATU/DIPEA (2.0 eq) for 45 mins.

-

Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 mins).

Protocol: Selective On-Resin Trityl Removal

Objective: Remove only the Trityl group to expose the free hydroxyl for modification.

Reagents:

-

Stripping Buffer: 1% Trifluoroacetic Acid (TFA), 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

-

Neutralization Buffer: 5% DIPEA in DMF.

Procedure:

-

Wash the resin with DCM (3x) to remove DMF (DMF can buffer the dilute acid).

-

Add Stripping Buffer (10 mL per gram of resin).

-

Agitate for 2 minutes .

-

Drain and immediately repeat step 2-3 exactly 5 times .

-

Critical: Do not extend time. Short, repeated bursts prevent the acid from penetrating the bead core deeply enough to remove tBu groups.

-

-

Wash with DCM (3x).

-

Wash with Neutralization Buffer (2x) to remove residual acid.

-

Wash with DMF (5x).

-

Verification: The resin now displays a free hydroxyl at the Homoserine site.

-

Protocol: Global Cleavage & Lactone Management

Objective: Cleave peptide from resin.[4] Risk: Homoserine can cyclize to form Homoserine Lactone (Hse-lac) under acidic conditions, especially if it is at the C-terminus.

Cleavage Cocktail (Reagent K modified):

-

TFA (90%)

-

TIS (2.5%)

-

Water (2.5%)

-

DODT (2.5%) (if Cys/Met present)

-

Phenol (2.5%)

Procedure:

-

Add cocktail to resin. Agitate for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Lactone Equilibrium:

-

To favor the Open Chain (Acid form): Dissolve crude peptide in basic buffer (pH 10-11) for 1 hour, then neutralize and purify immediately.

-

To favor the Lactone: Heat the peptide in dilute acid (e.g., 20% acetic acid) or leave in the TFA cleavage cocktail for extended periods (overnight).

-

Part 4: Troubleshooting & Data Analysis

The Lactonization Trap

Homoserine is unique because its side chain (

Figure 2: Equilibrium between Homoserine and its Lactone form. The lactone is -18 Da (loss of water) compared to the acid.

Analytical Specifications (Table)

| Parameter | Specification | Note |

| HPLC Purity | >98% (Target) | DL-mixture will likely show double peaks (diastereomers). |

| Mass Spec | [M+H]+ | Watch for [M+H-18]+ indicating lactone formation. |

| Solubility | High in DMF/NMP | Trityl group adds significant hydrophobicity. |

| Storage | +2°C to +8°C | Desiccated. Acid sensitive. |

Part 5: References

-

Novabiochem (Merck). Fmoc-Hse(Trt)-OH Product Specification and Application Guide. (Provides the foundational protocol for 1% TFA selective deprotection).

-

Source:

-

-

BenchChem. Application Notes and Protocols for Cleavage of Peptides with Homoserine Residues. (Detailed mechanisms on lactone formation and prevention).[5]

-

Source: Note: Generalized link to supplier protocols.

-

-

Stetsenko, D. A., & Gait, M. J. (2001). Efficient Solid-Phase Synthesis of Peptide-Oligonucleotide Conjugates. (Seminal paper demonstrating the use of Fmoc-Hse(Trt)-OH for orthogonal conjugation).

-

Source:

-

-

Bachem. Peptide Synthesis Guide: Side Reactions - Homoserine Lactone.

-

Source:

-

Disclaimer: These protocols are designed for research purposes. The "DL" designation implies a racemic mixture; researchers must account for stereochemical heterogeneity in their final biological assays.

Sources

Applications in Synthesizing Peptidomimetics: A Guide for Drug Development Professionals

Introduction: Overcoming the Peptide Paradox in Drug Discovery

Peptides are fundamental signaling molecules in virtually all physiological processes, making them exceptional starting points for drug discovery.[1][2][3][4] Their high potency and selectivity offer significant advantages over traditional small molecules. However, the therapeutic application of native peptides is often hampered by inherent liabilities, including susceptibility to proteolytic degradation, poor membrane permeability, rapid clearance, and potential immunogenicity.[1][2][3][4][5][6][7] This "peptide paradox" — high efficacy paired with poor drug-like properties — has driven the field of medicinal chemistry to develop peptidomimetics.

Peptidomimetics are synthetic molecules designed to mimic the three-dimensional structure and biological function of natural peptides.[1][3][8] By strategically modifying the peptide backbone or side chains, researchers can create compounds with enhanced stability, improved bioavailability, and optimized pharmacokinetic profiles, while retaining or even improving the desired biological activity.[1][3][5][6][8][9] This guide provides an in-depth exploration of the synthetic strategies and applications of peptidomimetics, offering detailed protocols and insights for researchers in drug development.

The Strategic Landscape of Peptidomimetic Synthesis

The synthesis of peptidomimetics is a creative endeavor, blending principles of organic chemistry, structural biology, and computational modeling.[1] The primary goal is to design and construct a non-peptidic scaffold that presents the key pharmacophoric elements in the correct spatial orientation to interact with the biological target.[2][8] Synthetic strategies can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis: Precision and Scalability

Solution-phase peptide synthesis (SPPS) was the pioneering method for creating peptide bonds and remains a valuable technique, particularly for large-scale synthesis and for complex peptidomimetics that may be challenging to assemble on a solid support.[10][11][12][13]

Core Principles: In solution-phase synthesis, protected amino acids or peptide fragments are coupled in a stepwise manner in a suitable solvent.[11][14] Purification after each step is typically required, often involving chromatography or recrystallization, which can be labor-intensive.[10][15]

Key Advantages:

-

Scalability: More amenable to large-scale production compared to solid-phase methods.[10]

-

Flexibility: Allows for the synthesis of complex, non-linear, or highly modified structures that may be incompatible with solid-phase techniques.[13]

-

Characterization: Intermediates can be fully purified and characterized at each step, providing greater control over the final product's purity.

Key Challenges:

-

Time-consuming: The need for purification after each coupling step can make the process lengthy.[10]

-

Solubility Issues: As the peptide chain grows, it may become insoluble in the reaction solvent, hindering further reactions.

-

Racemization: The risk of racemization at the C-terminal amino acid during fragment coupling needs to be carefully managed.[11]

Solid-Phase Synthesis: Speed and Automation

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized the field by immobilizing the growing peptide chain on an insoluble resin support.[14][16][17][18] This approach simplifies the purification process to simple filtration and washing steps, making it ideal for high-throughput synthesis and automation.[16][18]

Core Principles: The C-terminal amino acid is first anchored to a solid support (resin).[16][17] The synthesis then proceeds by iteratively adding protected amino acids. Each cycle involves deprotection of the N-terminal protecting group, followed by coupling of the next activated amino acid.[16][17] Excess reagents and byproducts are removed by washing the resin.[18]

Key Advantages:

-

Speed and Efficiency: The simplified workup allows for rapid synthesis of long peptide chains.[18]

-

Automation: SPPS is readily automated, enabling the synthesis of large libraries of compounds for screening.[19]

-

High Purity: The use of excess reagents drives reactions to completion, resulting in high-purity products after cleavage from the resin.[18]